molecular formula C15H16N2O4S B14134622 5-[(Benzenesulfonyl)methyl]-N,N-dimethyl-2-nitroaniline CAS No. 89303-24-2

5-[(Benzenesulfonyl)methyl]-N,N-dimethyl-2-nitroaniline

Cat. No.: B14134622
CAS No.: 89303-24-2
M. Wt: 320.4 g/mol
InChI Key: OKPAPUAWDZGCPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Benzenesulfonyl)methyl]-N,N-dimethyl-2-nitroaniline is an organic compound that belongs to the class of aromatic sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a methyl group, which is further connected to a dimethyl-2-nitroaniline moiety. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Benzenesulfonyl)methyl]-N,N-dimethyl-2-nitroaniline typically involves the reaction of benzenesulfonyl chloride with N,N-dimethyl-2-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-[(Benzenesulfonyl)methyl]-N,N-dimethyl-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding amine derivatives.

    Substitution: Formation of various substituted benzenesulfonyl derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

5-[(Benzenesulfonyl)methyl]-N,N-dimethyl-2-nitroaniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial and anticancer agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[(Benzenesulfonyl)methyl]-N,N-dimethyl-2-nitroaniline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Benzenesulfonyl)methyl]-N,N-dimethyl-2-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group and dimethylamino group make it a versatile compound for various synthetic and research applications .

Properties

CAS No.

89303-24-2

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

5-(benzenesulfonylmethyl)-N,N-dimethyl-2-nitroaniline

InChI

InChI=1S/C15H16N2O4S/c1-16(2)15-10-12(8-9-14(15)17(18)19)11-22(20,21)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3

InChI Key

OKPAPUAWDZGCPV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)CS(=O)(=O)C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.